2-(4-methylpiperidin-1-yl)-10H-pyridazino[3,2-b]quinazolin-10-one
Description
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)pyridazino[6,1-b]quinazolin-10-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-12-8-10-20(11-9-12)16-7-6-15-18-14-5-3-2-4-13(14)17(22)21(15)19-16/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETOUMHOOHCVMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN3C(=NC4=CC=CC=C4C3=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperidin-1-yl)-10H-pyridazino[3,2-b]quinazolin-10-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For instance, the reaction of 4-methylpiperidine with a quinazoline derivative under specific conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylpiperidin-1-yl)-10H-pyridazino[3,2-b]quinazolin-10-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule .
Scientific Research Applications
1. Protein Kinase Inhibition
Recent studies have highlighted the potential of pyridazino[3,2-b]quinazoline derivatives as inhibitors of protein kinases. These enzymes play crucial roles in cell signaling pathways and are often implicated in cancer progression. The planar structure of the pyridazino framework is essential for maintaining inhibitory potency against several kinases, including Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) .
2. Anti-inflammatory Properties
Compounds related to 2-(4-methylpiperidin-1-yl)-10H-pyridazino[3,2-b]quinazolin-10-one have been evaluated for their inhibitory effects on lipoxygenase enzymes, which are involved in inflammatory processes. The synthesis of various derivatives has shown promising results in reducing inflammatory markers in vitro .
3. Anticancer Activity
Preliminary research indicates that derivatives of this compound may exhibit cytotoxic effects against multiple cancer cell lines. For instance, studies involving cell-based assays have demonstrated that certain derivatives can inhibit proliferation and induce apoptosis in cancer cells such as MCF7 (breast cancer) and A549 (lung cancer) .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the Pyridazino Framework : This can be achieved through cyclization reactions involving appropriate precursors.
- Functionalization : The introduction of the 4-methylpiperidine moiety is often performed via nucleophilic substitution or coupling reactions.
The following table summarizes key synthetic routes reported in the literature:
| Synthetic Route | Yield (%) | Key Features |
|---|---|---|
| Cyclization of 4-methylpiperidine derivatives with pyridazine | 50 | Utilizes mild conditions for cyclization |
| Nucleophilic substitution on halogenated precursors | 60 | High regioselectivity observed |
| Coupling reactions with aryl halides | 70 | Efficient formation of desired products |
Case Study 1: Inhibition of Protein Kinases
A study investigated the inhibitory effects of various pyridazino derivatives on a panel of protein kinases. The results indicated that compounds with a specific substitution pattern exhibited significant inhibition at low micromolar concentrations. This emphasizes the importance of structural modifications in enhancing biological activity .
Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that some derivatives effectively reduced lipoxygenase activity by up to 80%. These findings suggest potential therapeutic applications in treating inflammatory diseases .
Case Study 3: Anticancer Properties
Research involving a library of derivatives showed that specific compounds significantly inhibited cell growth in several cancer lines. The most active compound was found to induce apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism of action of 2-(4-methylpiperidin-1-yl)-10H-pyridazino[3,2-b]quinazolin-10-one involves its interaction with specific molecular targets in the body. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Selected Pyridazinoquinazolinone Derivatives
Biological Activity
The compound 2-(4-methylpiperidin-1-yl)-10H-pyridazino[3,2-b]quinazolin-10-one is a member of the pyridazinoquinazolinone family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against cancer cells, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that compounds within this class may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation. For example, some studies have reported that related compounds inhibit poly(ADP-ribose) polymerase (PARP), a crucial enzyme in DNA repair mechanisms, leading to increased apoptosis in cancer cells .
- Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, thereby preventing cancer cell division. This is particularly relevant in the context of breast cancer cells where such mechanisms have been documented .
- Induction of Apoptosis : The activation of apoptotic pathways has been observed in various studies, suggesting that these compounds can trigger programmed cell death in malignant cells .
Biological Activity Data
The biological activity of this compound has been assessed using various assays. Below is a summary table highlighting key findings from recent research:
Case Studies
Several case studies illustrate the efficacy of this compound:
- MCF-7 Cell Line Study : In a study examining the effects on MCF-7 breast cancer cells, this compound demonstrated an IC50 value of 18 µM. The study highlighted its ability to induce apoptosis through PARP inhibition and increased phosphorylation of H2AX, a marker for DNA damage response .
- A549 Lung Cancer Study : Another investigation involving A549 lung cancer cells reported an IC50 value of 22 µM. The compound was shown to cause cell cycle arrest at the G1 phase, significantly reducing cell viability compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
